molecular formula C11H13NO2 B14813545 5-Cyclopropoxy-3-ethylpicolinaldehyde

5-Cyclopropoxy-3-ethylpicolinaldehyde

Cat. No.: B14813545
M. Wt: 191.23 g/mol
InChI Key: PXVPYMAVNHBFLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Cyclopropoxy-3-ethylpicolinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylpyridine with cyclopropyl bromide in the presence of a base, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-ethylpicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-ethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-ethylpicolinaldehyde is unique due to its specific structural features, including the cyclopropoxy and ethyl groups attached to the picolinaldehyde core. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-cyclopropyloxy-3-ethylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-2-8-5-10(14-9-3-4-9)6-12-11(8)7-13/h5-7,9H,2-4H2,1H3

InChI Key

PXVPYMAVNHBFLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)OC2CC2)C=O

Origin of Product

United States

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